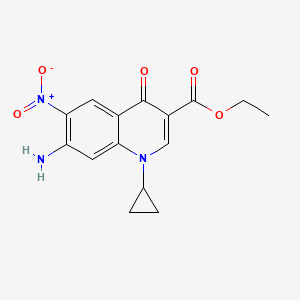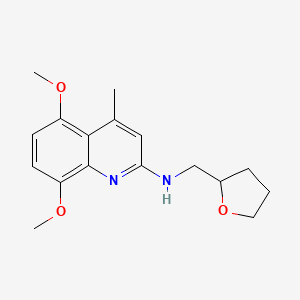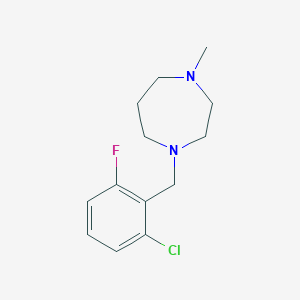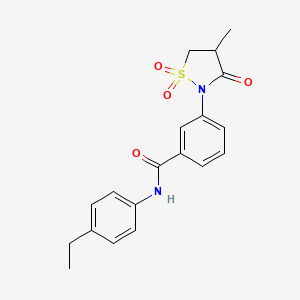
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors and are important in immune function. CP-690,550 has been studied for its potential therapeutic use in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate inhibits JAK activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, such as STATs, and ultimately reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has also been shown to have an effect on the immune system, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is its specificity for JAK enzymes, which reduces the likelihood of off-target effects. However, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to have some limitations, such as the potential for immunosuppression and the development of drug resistance.
Zukünftige Richtungen
There are several future directions for research on ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. One area of interest is the potential use of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies, which may increase the effectiveness of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate while reducing the potential for side effects. Additionally, further research is needed to better understand the mechanisms of action of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate and its potential long-term effects on the immune system.
Synthesemethoden
The synthesis of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been described in several research articles. One of the most commonly used methods involves the reaction of 7-amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with nitric acid and acetic anhydride to form the nitro compound. The resulting nitro compound is then reduced with palladium on carbon to yield ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been extensively studied for its potential therapeutic use in various autoimmune diseases. In preclinical studies, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to inhibit JAK activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also shown promising results in the treatment of rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-2-23-15(20)10-7-17(8-3-4-8)12-6-11(16)13(18(21)22)5-9(12)14(10)19/h5-8H,2-4,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZUXKBJHQJLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)
![[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.1~1,8~.0~2,7~.0~12,21~.0~16,19~]henicosa-2,4,6-trien-11-yl)oxy]acetic acid](/img/structure/B5188066.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)

![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)



![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)
![methyl 1-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinecarboxylate](/img/structure/B5188148.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5188162.png)
